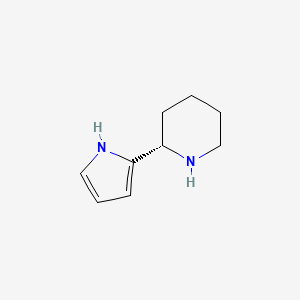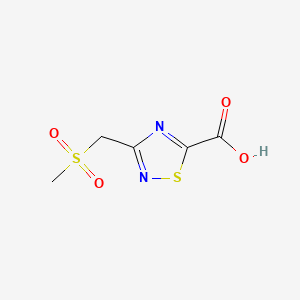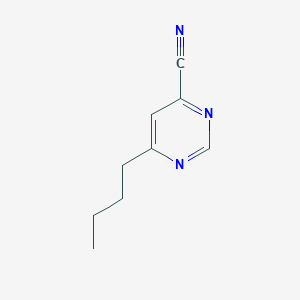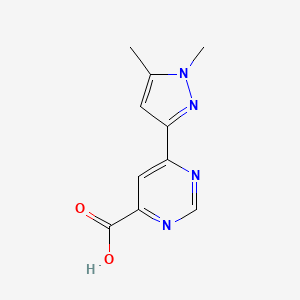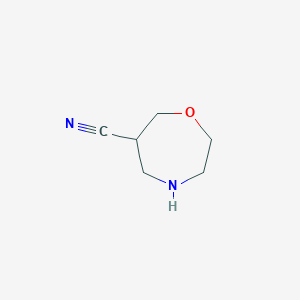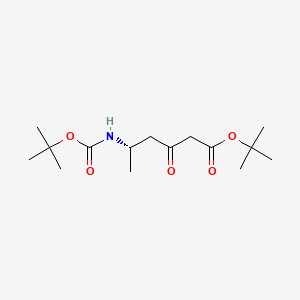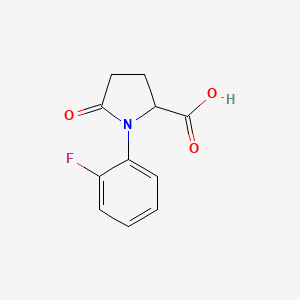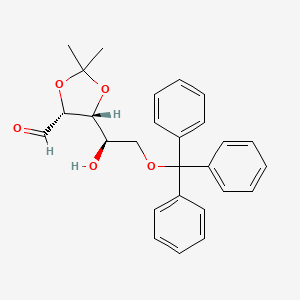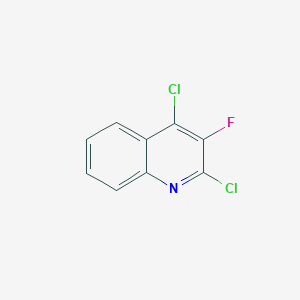
2,4-Dichloro-3-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloroaniline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile and a catalyst like phosphorus oxychloride. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is extracted and purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and base.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2,4-Dichloro-3-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its enzyme inhibition properties and its potential as a therapeutic agent.
Material Science: It is used in the development of liquid crystals and other advanced materials.
Agriculture: Some derivatives are explored for their use as agrochemicals
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death . The exact pathways and molecular interactions can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloroquinoline
- 3-Fluoroquinoline
- 2,4-Dichloro-6-fluoroquinoline
Uniqueness
2,4-Dichloro-3-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinoline ring. This unique arrangement can result in distinct biological activities and chemical reactivity compared to other similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C9H4Cl2FN |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
2,4-dichloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H |
Clé InChI |
JLOYSCCPRSAORG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
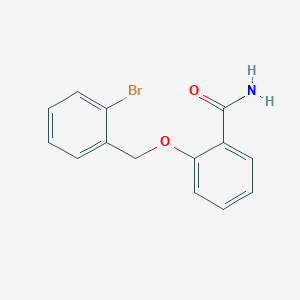
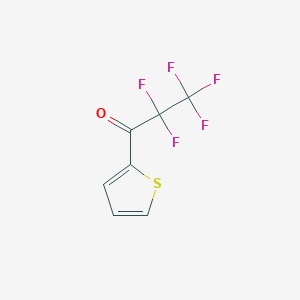
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
